molecular formula C11H10ClNO2S B062286 Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate CAS No. 182417-65-8

Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate

Cat. No. B062286
CAS RN: 182417-65-8
M. Wt: 255.72 g/mol
InChI Key: RTIODJFHBVZTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate, also known as ECA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ECA is a heterocyclic compound that belongs to the family of benzothiazoles. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has also been found to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate is that it is not very water-soluble, which can make it difficult to use in certain types of experiments. Additionally, the mechanism of action of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate. One area of interest is the development of new anticancer drugs that are based on the structure of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate. Researchers are also interested in exploring the potential use of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, there is interest in exploring the potential use of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate as a new class of antibiotics to combat drug-resistant bacteria. Finally, researchers are interested in further elucidating the mechanism of action of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate to better understand its potential applications in scientific research.
Conclusion:
In conclusion, Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate is a promising compound that has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anticancer, and antimicrobial properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo. While there are some limitations to using Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate in lab experiments, its ease of synthesis and relative stability make it an attractive candidate for further research. There are a number of potential future directions for research on Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate, including the development of new anticancer drugs, the exploration of its potential use as a treatment for inflammatory conditions, and the development of new antibiotics.

Synthesis Methods

Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with chloroacetic acid to form 6-chloro-1,3-benzothiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate to yield Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate. The synthesis of Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been found to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

182417-65-8

Product Name

Ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

RTIODJFHBVZTQI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)Cl

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)Cl

synonyms

ETHYL 2-(6-CHLOROBENZO[D]THIAZOL-2-YL)ACETATE

Origin of Product

United States

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